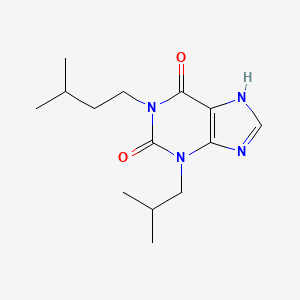
1-Isoamyl-3-isobutylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isoamyl-3-isobutylxanthine, also known as this compound, is a useful research compound. Its molecular formula is C14H22N4O2 and its molecular weight is 278.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Pharmacological Applications
1. Phosphodiesterase Inhibition
1-Isoamyl-3-isobutylxanthine is known to inhibit phosphodiesterase enzymes, which play a crucial role in regulating intracellular levels of cAMP. This inhibition can potentiate the effects of various neurotransmitters and hormones, making it a valuable compound in pharmacological studies:
- Cardiovascular Effects : The compound has been shown to enhance norepinephrine and histamine responses, indicating potential applications in cardiovascular research and treatments for conditions like heart failure or arrhythmias .
- Neurological Research : By increasing cAMP levels, this compound may influence neuronal signaling pathways, making it useful for studying neurodegenerative diseases or conditions related to synaptic transmission .
2. Antagonism of Adenosine Receptors
Research indicates that this compound can act as an antagonist at adenosine receptors, particularly the A1 receptor subtype. This property has implications for:
- Pain Management : By blocking adenosine's inhibitory effects on neurotransmission, this compound may provide insights into new pain management strategies .
- Cognitive Enhancement : Its ability to modulate adenosine receptor activity suggests potential cognitive-enhancing effects, which could be beneficial in treating cognitive impairments .
Biochemical Research
1. Cyclic AMP Accumulation Studies
The ability of this compound to increase cAMP levels has made it a valuable tool in biochemical assays aimed at understanding cellular signaling pathways. For instance:
- Cellular Response Studies : Researchers utilize this compound to investigate how alterations in cAMP levels affect various cellular processes, including metabolism, gene expression, and cell proliferation .
- Drug Development : Its role as a phosphodiesterase inhibitor positions it as a candidate for developing new drugs targeting diseases associated with dysregulated cAMP signaling.
Applications in Pest Control
Recent patents have explored the use of xanthine derivatives, including this compound, as pest control agents. The compound exhibits pesticidal properties that can be harnessed in agricultural settings:
- Pest Control Mechanisms : The compound's mechanism involves disrupting normal physiological processes in pests through phosphodiesterase inhibition, leading to increased cAMP levels and subsequent physiological disruptions .
- Formulation Potential : It can be formulated into various delivery systems (e.g., emulsions or solutions) for effective application in pest management strategies .
Table 1: Summary of Research Findings on this compound
属性
CAS 编号 |
63908-26-9 |
|---|---|
分子式 |
C14H22N4O2 |
分子量 |
278.35 g/mol |
IUPAC 名称 |
1-(3-methylbutyl)-3-(2-methylpropyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2/c1-9(2)5-6-17-13(19)11-12(16-8-15-11)18(14(17)20)7-10(3)4/h8-10H,5-7H2,1-4H3,(H,15,16) |
InChI 键 |
HRWQHFZQHIUCCC-UHFFFAOYSA-N |
SMILES |
CC(C)CCN1C(=O)C2=C(N=CN2)N(C1=O)CC(C)C |
规范 SMILES |
CC(C)CCN1C(=O)C2=C(N=CN2)N(C1=O)CC(C)C |
Key on ui other cas no. |
63908-26-9 |
同义词 |
1-isoamyl-3-isobutylxanthine 3-isobutyl-1-isoamylxanthine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















